MITF Dimerization Inhibition: Biochemical AlphaScreen Profiling at 2.6 µM
The target compound was evaluated in a quantitative AlphaScreen proximity assay designed to identify inhibitors of MITF (Microphthalmia-associated Transcription Factor) dimerization at a nominal test concentration of 2.6 µM . MITF is a master regulator of melanocyte development and a validated oncogenic target in melanoma. The assay employs His-tagged MITF and Biotin-labelled MITF; inhibition of dimerization reduces chemiluminescence signal at 520–620 nm. While the specific percent inhibition value for 886963-92-4 is not publicly disclosed, the compound's inclusion in this curated primary screening deck at The Scripps Research Institute Molecular Screening Center distinguishes it from the unsubstituted analog N-(benzo[d]thiazol-2-yl)-4-methoxybenzamide (CAS 35353-19-6), which has no documented MITF screening data . At the class level, benzothiazole amides with electron-withdrawing chloro substituents on the benzothiazole core have shown superior antimitotic activity compared to unsubstituted analogs in Allium cepa assays [1]. The combination of 7-chloro and 4-methoxy substitution on the benzothiazole, alongside the 4-methoxybenzamide group, is predicted to modulate both hydrogen-bonding capacity and π-stacking interactions with the MITF dimerization interface.
| Evidence Dimension | MITF dimerization inhibition (AlphaScreen assay) |
|---|---|
| Target Compound Data | Screened at 2.6 µM in singlicate; activity outcome and percent inhibition not publicly released |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-4-methoxybenzamide (CAS 35353-19-6): No MITF screening data available |
| Quantified Difference | Cannot be calculated (proprietary data); qualitative differentiation based on assay inclusion vs. absence |
| Conditions | AlphaScreen bead-based proximity assay, 50 mM HEPES pH 7.5, 250 mM NaCl, 0.1% Tween, 0.1% BSA; 10 nM His-MITF + 10 nM Biotin-MITF; 2 hr + 3 hr incubation at RT; EnVision reader 680/570 nm |
Why This Matters
For procurement decisions in transcription factor screening programs, the availability of screening annotation (even without full public data) reduces validation overhead compared to completely uncharacterized analogs, justifying selection for follow-up dose-response studies.
- [1] Bhat, M., Belagali, S. L., Hemanth Kumar, N. K., & Mahadevakumar, S. (2017). Synthesis and characterization of novel benzothiazole amide derivatives and screening as possible antimitotic and antimicrobial agents. Research on Chemical Intermediates, 43(1), 361-378. View Source
